molecular formula C28H39NO4 B608795 N-(Cyclopropylmethyl)-19-n-propyldihydronororvinol CAS No. 16524-73-5

N-(Cyclopropylmethyl)-19-n-propyldihydronororvinol

Cat. No. B608795
CAS RN: 16524-73-5
M. Wt: 453.623
InChI Key: UOKRJODYISPCKA-POLKXQJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M 6007 is a bioactive chemical.

Scientific Research Applications

Pharmacological Properties

N-(Cyclopropylmethyl)-19-n-propyldihydronororvinol is a derivative of 6, 14-endoethenotetrahydro-oripavine and exhibits potent and long-lasting analgesic effects in laboratory animals. Its chemical structure is closely related to morphine and other highly potent analgesics, and it has been studied for its acute pharmacological effects, especially in comparison to morphine (Boura & Fitzgerald, 1966).

Biological and Biochemical Interactions

The compound demonstrates interactions with κ- and μ-opiate receptors. It has been shown to influence urine excretion in rats, suggesting its impact on renal functions and potential opioid agonist activity at specific receptor sites (Abrahams et al., 1986). Furthermore, it binds to opioid receptors with varying degrees of affinity, displaying narcotic antagonist activities in certain in vivo and in vitro models (Lessor et al., 1986).

Analgesic and Antagonist Activities

N-(Cyclopropylmethyl)-19-n-propyldihydronororvinol has been explored for its analgesic narcotic antagonist properties. Its derivatives have been synthesized and evaluated for their agonist and antagonist effects, contributing to the understanding of their potential therapeutic applications (Kotick et al., 1981).

Potent Opioid Agonist Properties

Remarkably, all compounds in a series of N-substituted 14beta-O-phenylpropylmorphinans, including those with N-(cyclopropylmethyl) substitution, acted as powerful opioid agonists, showing significant potency and nonselectivity at opioid receptors (Greiner et al., 2003).

Selective Agonist and Antagonist Potentials

The compound has been identified as part of a series with selective κ-opioid agonist properties, displaying significant potential in the treatment of acute and chronic pain with reduced central nervous system side effects (Xiao et al., 2019).

properties

CAS RN

16524-73-5

Product Name

N-(Cyclopropylmethyl)-19-n-propyldihydronororvinol

Molecular Formula

C28H39NO4

Molecular Weight

453.623

IUPAC Name

(5alpha,7alpha)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-alpha-methyl-alpha-propyl-6,14-ethenomorphinan-7-methanol

InChI

InChI=1S/C28H39NO4/c1-4-9-25(2,31)20-15-26-10-11-28(20,32-3)24-27(26)12-13-29(16-17-5-6-17)21(26)14-18-7-8-19(30)23(33-24)22(18)27/h7-8,17,20-21,24,30-31H,4-6,9-16H2,1-3H3/t20-,21+,24+,25?,26-,27-,28?/m0/s1

InChI Key

UOKRJODYISPCKA-POLKXQJCSA-N

SMILES

OC(CCC)(C)[C@H]1C2(OC)[C@@]3([H])[C@]45C6=C(O3)C(O)=CC=C6C[C@@H](N(CC7CC7)CC5)[C@]4(CC2)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

M 6007

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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